(S)-4-(2-fluoro-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a fluoro-formylphenyl group and a tert-butoxy-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Fluoro-Formylphenyl Group: This step involves the selective fluorination and formylation of a phenyl ring, which is then attached to the piperazine ring.
Protection with Tert-Butoxy-Carbonyl Group: The tert-butoxy-carbonyl group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-(2-Fluoro-4-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: Formation of 4-(2-Fluoro-4-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro and formyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. The tert-butoxy-carbonyl group serves as a protective group, ensuring the stability of the compound during reactions.
Comparison with Similar Compounds
- (S)-4-(2-Fluoro-4-methylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Comparison:
- Uniqueness: The presence of the formyl group in (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid distinguishes it from other similar compounds. This functional group can undergo unique reactions, providing different chemical and biological properties.
- Reactivity: The formyl group increases the reactivity of the compound, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C17H21FN2O5 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S)-4-(2-fluoro-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-11(10-21)8-12(13)18/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
HXCZLUDZLXHJRH-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
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